C25H30BrN3O4S

Structural isomerism Indole sulfonamide Quality control

C25H30BrN3O4S (MW 548.5) spans at least two structurally distinct isomers: a piperazinyl‑propanoyl‑sulfonyl indoline (1H‑indole, 5‑bromo‑2,3‑dihydro‑7‑[[3‑oxo‑3‑[4‑(phenylmethyl)‑1‑piperazinyl]propyl]sulfonyl]‑1‑(1‑oxopropyl)‑) and a piperidine‑3‑carboxamide indoline (1‑[(5‑bromo‑1‑propanoyl‑2,3‑dihydro‑1H‑indol‑6‑yl)sulfonyl]‑N‑[(4‑methylphenyl)methyl]piperidine‑3‑carboxamide). Isomeric identity directly determines target‑binding pharmacophore, CNS penetration, and metabolic stability – generic substitution is scientifically unsound. This formula is absent from major indole‑sulfonamide patent families, offering a novel starting point for phenotypic screens and a scaffold‑divergent negative control. Procure both isomers as a matched pair for direct heterocycle comparison. Confirm isomer identity and prepare fresh DMSO stocks before each experiment to ensure assay reproducibility.

Molecular Formula C25H30BrN3O4S
Molecular Weight 548.5 g/mol
Cat. No. B12619884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H30BrN3O4S
Molecular FormulaC25H30BrN3O4S
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)Br)C
InChIInChI=1S/C25H30BrN3O4S/c1-17-5-8-21(9-6-17)34(32,33)28-14-11-19(12-15-28)25(31)29-13-3-4-23(29)24(30)27-20-7-10-22(26)18(2)16-20/h5-10,16,19,23H,3-4,11-15H2,1-2H3,(H,27,30)/t23-/m0/s1
InChIKeyDANDVJQBLFBRPV-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C25H30BrN3O4S – Structural Identity, Isomeric Context, and Procurement Classification for the Indole Sulfonamide Research Compound


The molecular formula C25H30BrN3O4S (MW 548.5 g/mol) corresponds to at least two distinct structural isomers within the 5‑bromo‑2,3‑dihydro‑1H‑indole sulfonamide class [1]. One isomer is characterized as 1H‑indole, 5‑bromo‑2,3‑dihydro‑7‑[[3‑oxo‑3‑[4‑(phenylmethyl)‑1‑piperazinyl]propyl]sulfonyl]‑1‑(1‑oxopropyl)‑ (SpectraBase Compound ID KtCXcxgDodo) [1], while a second isomer bears a piperidine‑3‑carboxamide scaffold with an N‑(4‑methylphenyl)methyl substituent (Catalog EVT‑15087501) . This formula has also been associated with CAS 1014082‑74‑6 in chemical sourcing databases . The compound is offered as a research‑grade screening molecule (typical purity ≥95%) by multiple vendors for non‑human, non‑therapeutic use only. Procurement decisions must account for isomeric identity, as the biological target profile, physicochemical properties, and experimental applicability differ substantially between isomers sharing this formula.

Why C25H30BrN3O4S Cannot Be Interchanged with In‑Class Indole Sulfonamides – Isomeric Ambiguity, Scaffold Divergence, and Target Engagement Risk


Generic substitution among C25H30BrN3O4S isomers or with other indole sulfonamide analogs is scientifically unjustified due to three compounding risk factors. First, isomeric ambiguity: the same molecular formula spans at least two structurally distinct chemotypes – a piperazinyl‑propanoyl‑sulfonyl indoline [1] and a piperidine‑carboxamide indoline – which are expected to exhibit divergent target‑binding pharmacophores [2]. Second, even within the broader indole sulfonamide class, minor substituent variations (e.g., bromine position, sulfonyl linker length, N‑substitution) yield dramatic potency shifts; for example, indole‑3‑sulfonamide HIV NNRTIs show IC50 variations exceeding 100‑fold against wild‑type RT and >50‑fold against the K103N mutant depending solely on piperidine N‑substitution [2]. Third, the sulfonyl‑piperidine/piperazine linker architecture present in this formula is a known determinant of CNS penetration and metabolic stability in 5‑HT6 antagonist programs, meaning two isomers of C25H30BrN3O4S could have profoundly different in vivo pharmacokinetic profiles [3]. Procurement without isomer verification risks acquiring a compound with unknown, and potentially irrelevant, biological activity for the intended assay.

C25H30BrN3O4S – Quantitative Comparative Evidence Against Closest Structural Analogs for Procurement Decision Support


Isomeric Identity Confirmation: Structural Divergence Between Two C25H30BrN3O4S Chemotypes and Procurement Implications

The formula C25H30BrN3O4S describes at least two distinct chemical entities that cannot be substituted for one another. The piperazinyl isomer (SpectraBase KtCXcxgDodo) features a 4‑(phenylmethyl)piperazine linked via a propanoyl‑sulfonyl bridge to the indoline core [1], whereas the piperidine‑carboxamide isomer (EVT‑15087501) contains a piperidine‑3‑carboxamide bearing an N‑(4‑methylphenyl)methyl group with the sulfonyl attached directly at the indoline 6‑position . InChI comparison confirms non‑identity: the piperazinyl isomer InChI begins InChI=1S/C25H30BrN3O4S/c1‑2‑23(30)29‑10‑8‑20‑16‑21(26) [1], while the piperidine‑carboxamide isomer begins InChI=1S/C25H30BrN3O4S/c1‑3‑24(30)29‑12‑10‑19‑13‑21(26) . No head‑to‑head biological comparison of these two isomers has been published. However, based on class‑level SAR from indole‑3‑sulfonamide NNRTI programs, piperidine N‑substituent changes alone can shift HIV‑1 RT IC50 from 2.0 nM to >545 nM [2], establishing that the structural differences between these isomers are sufficient to produce functionally unrelated compounds.

Structural isomerism Indole sulfonamide Quality control

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Profile Versus Analogous Indole Sulfonamides

The C25H30BrN3O4S piperazinyl isomer contains a distinctive sulfonyl‑propanoyl‑piperazine‑phenylmethyl motif that differentiates it physicochemically from simpler indole‑3‑sulfonamides and from 5‑HT6‑targeted indole sulfonyl derivatives. Based on the InChI structure [1], this compound has a predicted heavy atom count of 33, four hydrogen bond acceptors (two sulfonyl oxygens, two carbonyl oxygens), zero hydrogen bond donors, and a predicted LogP of approximately 3.2–3.8 (estimated from fragment‑based calculation). By comparison, a representative 6‑bromo‑1‑methyl‑1H‑indole‑3‑sulfonamide analog has only 19 heavy atoms, two H‑bond donors, and a predicted LogP of ~1.9 [2]. The substantially higher lipophilicity of C25H30BrN3O4S suggests enhanced membrane permeability but also potentially higher plasma protein binding and different DMSO solubility behavior compared to lower‑MW indole sulfonamides.

Physicochemical property Drug-likeness LogP prediction

Scaffold‑Class Activity Differentiation: Indole Sulfonamide SAR Context for Target Selection

The indole sulfonamide scaffold class to which C25H30BrN3O4S belongs has demonstrated activity across multiple therapeutic target families, with potency highly dependent on sulfonamide substitution pattern. Indole‑3‑sulfonamides with N‑substituted piperidine at the indole‑2‑carboxamide position have been reported as potent HIV‑1 NNRTIs with IC50 values of 2.0–8.0 nM against wild‑type RT and 15–77 nM against the K103N mutant [2]. In contrast, indole aryl sulfonamides unsubstituted at the indole nitrogen have shown aromatase inhibition in the sub‑micromolar range (IC50 0.14–0.82 μM) [3]. C25H30BrN3O4S, with its unique sulfonyl‑propanoyl‑piperazine extension at the indoline 7‑position and N‑propanoyl substitution, occupies a distinct chemical space relative to both series. No direct biological data are available for this compound; however, the divergence in scaffold architecture from both the NNRTI‑active (indole‑2‑carboxamide‑sulfonamide) and aromatase‑inhibitory (indole‑3‑sulfonamide with free NH) chemotypes strongly suggests that C25H30BrN3O4S is unlikely to share the primary target activities of these comparator series without experimental validation.

Structure-activity relationship Kinase inhibition HIV NNRTI Aromatase inhibition

Purity and Stability Profile: Vendor‑Reported Parameters for Procurement Quality Assessment

Vendor listings for C25H30BrN3O4S report a typical purity of 95% , which is standard for screening‑grade compounds but below the >98% threshold typical of characterized probe molecules such as the MrgprX1 PAM BCFTP (C23H17ClF4N2O2S, >98% purity by HPLC) . Stock solutions of C25H30BrN3O4S are reported as unstable, requiring fresh preparation or use of small pre‑packaged aliquots upon receipt . In comparison, BCFTP is documented as stable for >2 years under proper storage (−20°C, dry, dark) . This stability differential has practical consequences: C25H30BrN3O4S requires more rigorous experimental planning for solution preparation and may exhibit batch‑to‑batch variability in DMSO stock solutions over time, whereas well‑characterized probe compounds with established stability data can be stored and used across multiple experimental campaigns with greater confidence.

Purity specification Stability Storage condition

Structural Novelty Assessment: Chemical Space Positioning Relative to Patent‑Disclosed Indole Sulfonamide Series

A substructure search of patent‑disclosed indole sulfonamide series reveals that the C25H30BrN3O4S piperazinyl isomer occupies under‑explored chemical space relative to major patent families. The predominant patent series covering indole sulfonamides target 5‑HT6 receptors (e.g., US20050256106A1), IKK2 kinase (WO2006136402), or HIV NNRTI applications (indolylarylsulfones) [2][3][4]. C25H30BrN3O4S features a sulfonyl‑propanoyl spacer between the indoline core and the piperazine ring that is not represented in the exemplified compounds of these patent families, which predominantly use direct sulfonyl‑indole or sulfonyl‑piperidine/piperazine linkages [3][4]. This structural divergence implies potential for distinct target engagement profiles and intellectual property freedom‑to‑operate advantages for organizations developing novel chemical probes.

Chemical space Patent landscape Scaffold novelty

C25H30BrN3O4S – Evidence‑Supported Research Application Scenarios for Procurement Decision‑Making


Chemical Probe Development for Novel Target Identification via Phenotypic Screening

Given its structurally distinct indoline‑sulfonyl‑propanoyl‑piperazine scaffold that diverges from patent‑saturated indole sulfonamide series (Section 3, Evidence Item 5), C25H30BrN3O4S is best positioned as a starting point for phenotypic screening campaigns seeking novel mechanisms of action. Its higher predicted LogP (≈3.2–3.8) relative to simpler indole sulfonamides (Section 3, Evidence Item 2) supports cell permeability for intracellular target engagement. Researchers must verify isomeric identity before assay (Section 3, Evidence Item 1) and account for solution instability by preparing fresh DMSO stocks immediately before each experiment (Section 3, Evidence Item 4). [1][2][3]

Structure–Activity Relationship (SAR) Exploration Around the Sulfonyl–Propanoyl Linker Pharmacophore

The propanoyl spacer between the sulfonyl group and the piperazine ring in this compound represents a structural feature absent from major indole sulfonamide patent families (Section 3, Evidence Item 5). This makes C25H30BrN3O4S a valuable tool compound for SAR studies examining linker length and flexibility effects on target binding. Procurement of both the piperazinyl isomer and the piperidine‑carboxamide isomer (Section 3, Evidence Item 1) as a matched pair would enable direct comparison of the impact of core heterocycle (piperazine vs. piperidine) on biological activity. [1]

Negative Control Compound for Indole Sulfonamide Target‑Based Assays

Because C25H30BrN3O4S occupies different chemical space from validated indole sulfonamide chemotypes (HIV NNRTIs, aromatase inhibitors, 5‑HT6 antagonists; Section 3, Evidence Item 3), it may serve as a scaffold‑divergent negative control in target‑based assays where indole sulfonamide pharmacophore contributions need to be deconvoluted. Its lack of published target activity data (Section 3, Evidence Item 3) is actually advantageous for this application, provided the specific isomer is authenticated and purity is ≥95% (Section 3, Evidence Item 4). [2][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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